molecular formula C18H20N6 B2656768 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380172-85-8

6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2656768
CAS No.: 2380172-85-8
M. Wt: 320.4
InChI Key: NQWLAEAWERAYRP-UHFFFAOYSA-N
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Description

6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a piperazine moiety, which is further substituted with a cyclobutylpyrimidine group

Properties

IUPAC Name

6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c19-12-15-5-2-6-17(22-15)23-7-9-24(10-8-23)18-11-16(20-13-21-18)14-3-1-4-14/h2,5-6,11,13-14H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWLAEAWERAYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-chloropyridine, which undergoes nucleophilic substitution reactions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via a nucleophilic substitution reaction with a suitable halogenated pyridine derivative.

    Cyclobutylpyrimidine Substitution: The cyclobutylpyrimidine group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing rings or the nitrile group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are often used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders or infectious diseases.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrimidine rings are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(4-Methylpiperazin-1-yl)pyridin-2-yl]pyrimidine-2-carbonitrile: Similar structure but with a methyl group instead of a cyclobutyl group.

    6-[4-(4-Chloropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile: Contains a chlorine atom instead of a cyclobutyl group.

Uniqueness

The uniqueness of 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile lies in its specific substitution pattern, which can confer unique biological activity and selectivity. The cyclobutyl group may enhance binding affinity or specificity for certain biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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